Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of ETPI is represented by the InChI code1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7
. This compound contains a pyridine ring and a trifluoromethyl group . Physical And Chemical Properties Analysis
ETPI is a solid at room temperature . Its molecular weight is 327.09 g/mol . The InChI code for ETPI is1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7
.
Scientific Research Applications
Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives
Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates were synthesized, demonstrating the compound's utility in creating spiro compounds with significant conformational changes observable in their NMR spectra. This research showcases the compound's role in synthesizing novel structures with interesting spectral behaviors, highlighting its application in advanced organic synthesis and analytical studies (Abe et al., 2010).
Novel Synthesis Pathways
A novel pathway was explored for the synthesis of pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating the versatility of this compound in creating fused triazines with potential biological activity. This study illuminates the compound's utility in synthesizing complex heterocycles, which could have implications in drug discovery and development (Zamora et al., 2004).
Development of Fluorescent Probes
Research on β-lactam carbenes with 2-pyridyl isonitriles led to the production of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which were used as fluorescent probes for mercury ion detection. This application signifies the compound's potential in developing materials for environmental monitoring and analytical chemistry, highlighting its role in creating sensitive and selective sensors for heavy metals (Shao et al., 2011).
Antimicrobial Activity
The synthesis and evaluation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives explored their antimicrobial activity. This research suggests the compound's relevance in developing new antimicrobials, underlining its potential applications in addressing antibiotic resistance and developing new therapeutic agents (Turan-Zitouni et al., 2001).
Advanced Organic Synthesis Techniques
Further studies include the use of ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in diverse organic synthesis methodologies, such as the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to produce imidazo[1,2-a]pyridines. These methodologies showcase the compound's utility in facilitating complex chemical transformations, contributing to the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry and drug design (Vuillermet et al., 2020).
Safety And Hazards
The safety information available indicates that ETPI is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with ETPI are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMXLLNAAXMKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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